![molecular formula C7H7BrN2 B1378941 4-Bromo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine CAS No. 1393534-35-4](/img/structure/B1378941.png)

4-Bromo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

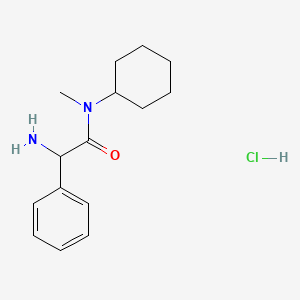

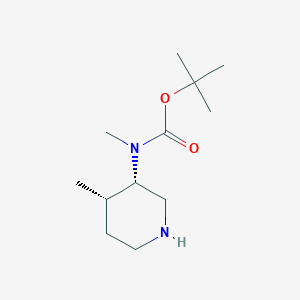

“4-Bromo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine” is a chemical compound with the molecular formula C7H7BrN2. It has a molecular weight of 199.05 g/mol . The IUPAC name for this compound is 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine .

Molecular Structure Analysis

The molecular structure of “4-Bromo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine” includes a bromine atom attached to a pyrrolopyridine ring. The InChI string for this compound is InChI=1S/C7H7BrN2/c8-6-2-4-10-7-5(6)1-3-9-7/h2,4H,1,3H2,(H,9,10) .Physical And Chemical Properties Analysis

The compound has a XLogP3-AA value of 1.9, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The topological polar surface area is 24.9 Ų . The compound has a complexity of 129 .Applications De Recherche Scientifique

Cancer Therapy

Specific Scientific Field

This application falls under the field of Oncology .

Summary of the Application

“4-Bromo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine” derivatives have been found to have potent activities against FGFR1, 2, and 3, which play an essential role in various types of tumors . Therefore, these derivatives represent an attractive strategy for cancer therapy .

Methods of Application or Experimental Procedures

The compound 4h, a derivative of “4-Bromo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine”, exhibited potent FGFR inhibitory activity with FGFR1–4 IC 50 values of 7, 9, 25, and 712 nM, respectively . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

Results or Outcomes

The compound 4h significantly inhibited the migration and invasion of 4T1 cells . This research has been developing a class of 1H-pyrrolo[2,3-B]pyridine derivatives targeting FGFR with development prospects .

Antileishmanial Agents

Specific Scientific Field

This application falls under the field of Parasitology .

Summary of the Application

“4-Bromo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine” derivatives have been synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .

Methods of Application or Experimental Procedures

A series of uniquely functionalized 2,3,-dihydro-1H-pyrrolo[2,3-B]quinolin-1-one derivatives were synthesized in one to two steps by utilizing a post-Ugi modification strategy .

Results or Outcomes

Among the library compounds, compound 5m exhibited potential in vitro antileishmanial activity with a CC 50 of 65.11 μM, SI of 7.79, and anti-amastigote IC 50 of 8.36 μM . In vivo antileishmanial evaluation of 5m demonstrated 56.2% inhibition in liver and 61.1% inhibition in spleen parasite burden in infected Balb/c mice .

Orientations Futures

Propriétés

IUPAC Name |

4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2/c8-6-2-4-10-7-5(6)1-3-9-7/h2,4H,1,3H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMLSOSJYPRBJCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=NC=CC(=C21)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid](/img/structure/B1378860.png)

![2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride](/img/structure/B1378862.png)

![1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide dihydrochloride](/img/structure/B1378865.png)

![2,8-Dioxa-5-azaspiro[3.5]nonane](/img/structure/B1378869.png)

![8-Boc-1,8-diazaspiro[4.6]undecane](/img/structure/B1378871.png)

![Tert-butyl N-[(2S)-3-methyl-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamate](/img/structure/B1378875.png)

![2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B1378879.png)

![Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1378880.png)